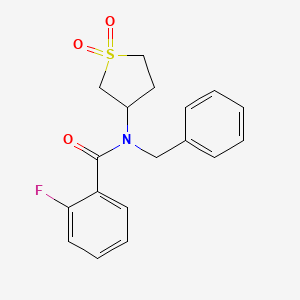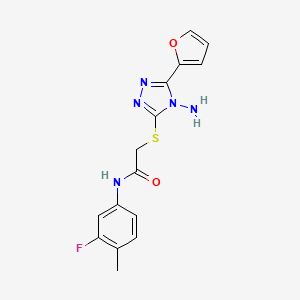
C18H17ClFN5OS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto con la fórmula molecular C18H17ClFN5OS es una molécula orgánica compleja que contiene átomos de cloro, flúor, nitrógeno, azufre y oxígeno. Este compuesto es conocido por sus diversas aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Su estructura única le permite participar en diversas reacciones químicas, lo que lo convierte en un compuesto valioso para fines sintéticos e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de C18H17ClFN5OS normalmente implica varios pasos, comenzando con la preparación de compuestos intermedios. Una ruta sintética común incluye:
Formación de la Estructura Principal: La estructura principal se sintetiza a menudo a través de una serie de reacciones de condensación que involucran aminas aromáticas y aldehídos.
Introducción de Grupos Funcionales: Los átomos de cloro y flúor se introducen a través de reacciones de halogenación, a menudo utilizando reactivos como cloruro de tionilo o gas flúor en condiciones controladas.
Incorporación de Azufre: El átomo de azufre generalmente se introduce a través de reacciones de tiolación, utilizando reactivos como tiourea o cloruro de azufre.
Métodos de Producción Industrial
La producción industrial de This compound implica la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, utilizando reactores a gran escala y empleando técnicas de flujo continuo para garantizar una producción constante. Los catalizadores y los solventes se seleccionan cuidadosamente para mejorar la eficiencia de la reacción y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
C18H17ClFN5OS: sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que resulta en la reducción de grupos nitro a aminas.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde los átomos de halógeno (cloro o flúor) son reemplazados por otros nucleófilos como grupos hidroxilo o amino.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Hidróxido de sodio en medio acuoso o alcohólico.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
C18H17ClFN5OS: tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Empleado en el estudio de la inhibición enzimática y las interacciones proteína-ligando debido a su capacidad de unirse a objetivos biológicos específicos.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Utilizado en la producción de productos químicos y materiales especiales, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de C18H17ClFN5OS involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo, evitando el acceso del sustrato. En los sistemas biológicos, puede interferir con las vías de señalización, lo que lleva a respuestas celulares alteradas. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
C18H17ClFN5OS: se puede comparar con otros compuestos similares en función de su estructura y reactividad:
C18H17ClN4OS: Carece del átomo de flúor, lo que puede afectar su reactividad y actividad biológica.
C18H17FN5OS: Carece del átomo de cloro, lo que potencialmente altera sus propiedades químicas y aplicaciones.
C18H17ClFN5O2S: Contiene un átomo de oxígeno adicional, lo que puede influir en su estado de oxidación y reactividad.
La singularidad de This compound radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H17ClFN5OS |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H17ClFN5OS/c1-10-7-11(2)16(13(19)8-10)22-15(26)9-27-18-24-23-17(25(18)21)12-5-3-4-6-14(12)20/h3-8H,9,21H2,1-2H3,(H,22,26) |
Clave InChI |
DYRYSDIQBZGIAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135528.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
![propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12135533.png)
![Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12135542.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)
![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)
![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)
